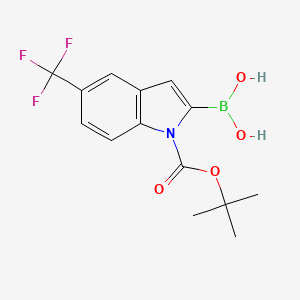

(1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid

CAS No.: 2304634-92-0

Cat. No.: VC2739325

Molecular Formula: C14H15BF3NO4

Molecular Weight: 329.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2304634-92-0 |

|---|---|

| Molecular Formula | C14H15BF3NO4 |

| Molecular Weight | 329.08 g/mol |

| IUPAC Name | [1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)indol-2-yl]boronic acid |

| Standard InChI | InChI=1S/C14H15BF3NO4/c1-13(2,3)23-12(20)19-10-5-4-9(14(16,17)18)6-8(10)7-11(19)15(21)22/h4-7,21-22H,1-3H3 |

| Standard InChI Key | ZCDHMTGOQPAIPQ-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(F)(F)F)(O)O |

| Canonical SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(F)(F)F)(O)O |

Introduction

These properties collectively influence the compound's behavior in chemical reactions and determine appropriate handling procedures for laboratory use. The relatively high stability at room temperature makes it convenient for routine synthetic applications, while its moderate acidity allows for participation in various coupling reactions under mild conditions.

Research Findings and Future Perspectives

Research involving (1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid continues to evolve, with emerging applications highlighting its versatility in synthetic chemistry. Current findings emphasize the compound's significance in developing targeted cancer therapies, where its ability to participate in precise cross-coupling reactions enables the synthesis of structurally complex molecules with potential therapeutic properties. The presence of the trifluoromethyl group enhances the compound's reactivity and stability, making it particularly valuable for constructing drug candidates with improved metabolic profiles and target binding characteristics. This functional group can influence both the pharmacokinetic and pharmacodynamic properties of resulting molecules, contributing to the compound's growing importance in medicinal chemistry.

Recent advances in catalytic methodologies have expanded the synthetic utility of boronic acids like (1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid beyond traditional Suzuki-Miyaura couplings. While these cross-coupling reactions remain central to its applications, researchers are increasingly exploring alternative transformations including C-H activation processes, Chan-Lam couplings, and various oxidative functionalization reactions. These methodological expansions broaden the compound's potential impact on synthetic chemistry, offering new pathways for constructing complex molecular architectures with high efficiency and selectivity. Furthermore, the orthogonal reactivity of the boronic acid function relative to the protected indole nitrogen provides opportunities for sequential transformations in multistep syntheses.

In the realm of material science, compounds containing boronic acids have found applications in the development of specialized polymers with unique properties. Although less commonly noted for this specific compound, the general class of functionalized boronic acids contributes to advances in materials for electronics, coatings, and sensing applications. The fluorinated substituent in (1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid could potentially impart valuable properties to materials derived from it, including enhanced hydrophobicity, thermal stability, and resistance to chemical degradation. These characteristics may become increasingly relevant as researchers continue to explore the boundaries between synthetic organic chemistry and materials science.

Looking toward future developments, several promising directions emerge for research involving this compound. Advances in computational chemistry and artificial intelligence approaches to synthesis planning may reveal new strategic applications for functionalized boronic acids in complex target synthesis. Additionally, the growing interest in sustainable chemistry is likely to drive exploration of more environmentally benign conditions for boronic acid couplings, potentially including catalyst recycling strategies, reduced metal loadings, and alternative reaction media. As pharmaceutical research continues to target increasingly challenging biological pathways, versatile building blocks like (1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid will maintain their relevance in medicinal chemistry, particularly for the construction of structurally complex, fluorine-containing drug candidates with optimized properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume